![molecular formula C12H14N2O2S B2575970 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1036513-85-5](/img/structure/B2575970.png)

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

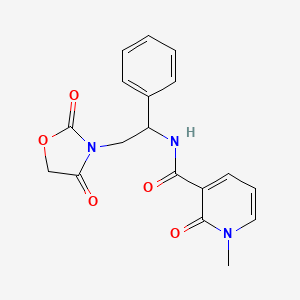

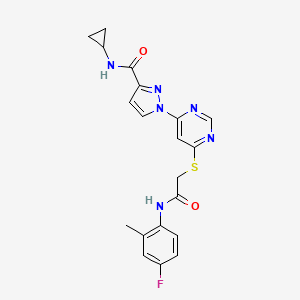

“2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular weight of 250.32 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is attached to a benzonitrile group through a sulfonyl bridge .

Aplicaciones Científicas De Investigación

Overview of Pyrrolidine-Based Compounds

Pyrrolidine is a five-membered nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in this scaffold stems from its sp^3 hybridization, which enables efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage due to the non-planarity of the ring—a phenomenon referred to as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive molecules with target selectivity. These compounds have been synthesized through various strategies, either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role, where different stereoisomers and spatial orientations of substituents lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins. This versatility highlights the potential of pyrrolidine scaffolds in the design of new compounds with varied biological activities (Li Petri et al., 2021).

Nitrile Hydrolysing Enzymes and Environmental Applications

Nitrile compounds, characterized by their CN group, are known for their toxicity, including hydrophobic, mutagenic, and carcinogenic properties. However, certain microbes can hydrolyze nitriles using enzymes like nitrilase, nitrile hydratase, and amidase. These enzymes are increasingly recognized for their application as biocatalysts to produce important pharmaceutical compounds and synthetic chemicals of high economic value. Moreover, they play a significant role in environmental protection by eliminating toxic compounds. The isolation of bacteria from extreme environments, such as the Gandang Dewata mountain, has led to the discovery of strains like Rhodococcus pyridinivorans, which demonstrate potential for nitrile hydrolysis. Such bacteria can degrade nitrile compounds, including benzonitrile, into less harmful products, indicating their utility in bioremediation efforts to detoxify environments contaminated with nitrile-based pollutants (Sulistinah & Riffiani, 2018).

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, such as “2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

2-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEKCAOEHWSOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)